

# An In-depth Technical Guide to 2-Pentylbenzoic Acid

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## Compound of Interest

Compound Name: 2-Pentylbenzoic acid

Cat. No.: B15081661

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Pentylbenzoic acid**, a substituted aromatic carboxylic acid. It details its chemical identity, physicochemical properties, and available experimental and spectroscopic data. The guide also explores potential synthetic pathways and summarizes the current understanding of the biological activities of related alkylbenzoic acids, offering insights for its potential applications in research and drug development.

## Chemical Identity and Physicochemical Properties

**2-Pentylbenzoic acid**, also known as o-pentylbenzoic acid, is an organic compound with a pentyl group attached to the ortho position of a benzoic acid molecule.

**CAS Numbers:** It is important to note that **2-Pentylbenzoic acid** is associated with two CAS numbers in various chemical databases: 60510-95-4 (primary) and 26311-42-2 (depositor-supplied synonym).<sup>[1]</sup> Researchers should be aware of both identifiers when searching for information on this compound.

**Physicochemical Properties:** While experimental data for some properties are limited, computed values provide valuable estimates for researchers.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	192.25 g/mol	PubChem[1]
XLogP3	4.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Exact Mass	192.115029749	PubChem[1]
Monoisotopic Mass	192.115029749	PubChem[1]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	14	PubChem[1]

Note: The properties listed above are computationally derived and may differ from experimental values.

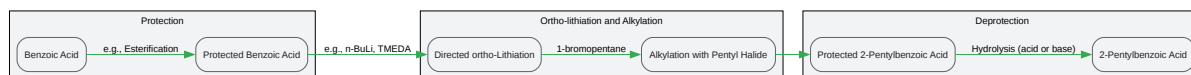
## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Pentylbenzoic acid** is not readily available in the reviewed literature. However, general methods for the synthesis of ortho-alkylbenzoic acids can be adapted. One potential synthetic route is outlined below.

### Potential Synthetic Pathway: Ortho-Alkylation of Benzoic Acid

A plausible method for the synthesis of **2-Pentylbenzoic acid** involves the ortho-alkylation of a benzoic acid derivative. This can be a challenging transformation due to the deactivating nature of the carboxylic acid group and the potential for steric hindrance.

Conceptual Workflow:



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### Conceptual synthesis workflow for **2-Pentylbenzoic acid**.

#### Experimental Protocol (Hypothetical):

- **Protection of the Carboxylic Acid:** Benzoic acid would first be converted to a suitable protecting group, such as a methyl or ethyl ester, to prevent interference from the acidic proton during the lithiation step. This can be achieved through standard esterification methods, for example, by refluxing benzoic acid in the corresponding alcohol with a catalytic amount of strong acid.
- **Directed Ortho-Lithiation:** The protected benzoic acid would then be subjected to directed ortho-lithiation. This involves using a strong base, typically n-butyllithium (n-BuLi), in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The protecting group directs the deprotonation to the ortho position of the aromatic ring. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF).
- **Alkylation:** A pentylating agent, such as 1-bromopentane or 1-iodopentane, would then be added to the ortho-lithiated intermediate. The nucleophilic carbanion at the ortho position will displace the halide to form the carbon-carbon bond, yielding the protected **2-pentylbenzoic acid**.
- **Deprotection:** The final step involves the hydrolysis of the ester protecting group to regenerate the carboxylic acid. This can be accomplished by either acidic or basic hydrolysis, followed by acidification to yield **2-Pentylbenzoic acid**.

**Purification:** The crude product would likely be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

**Purity Analysis:** The purity of the final product would be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis.

## Spectroscopic Data

Specific, experimentally determined spectroscopic data for **2-Pentylbenzoic acid** are not widely published. However, based on the known spectra of related ortho-alkylbenzoic acids and general principles of spectroscopy, the following characteristics can be anticipated.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aliphatic protons of the pentyl chain, and the acidic proton of the carboxyl group. The aromatic protons will likely appear as a complex multiplet in the region of 7.2-8.0 ppm. The benzylic protons (the  $\text{CH}_2$  group attached to the ring) would be expected around 2.8-3.0 ppm. The other methylene groups of the pentyl chain would appear further upfield, between approximately 1.2 and 1.6 ppm, and the terminal methyl group would be a triplet around 0.9 ppm. The carboxylic acid proton is expected to be a broad singlet far downfield, typically above 10 ppm.
- **$^{13}\text{C}$  NMR:** The carbon NMR spectrum will show distinct signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons (in the 125-145 ppm range), and the aliphatic carbons of the pentyl chain (typically between 14 and 40 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Pentylbenzoic acid** is expected to exhibit the following characteristic absorption bands:

- **O-H Stretch:** A very broad absorption band in the region of  $2500\text{-}3300\text{ cm}^{-1}$ , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
- **C-H Stretch (Aromatic):** Absorptions typically found just above  $3000\text{ cm}^{-1}$ .
- **C-H Stretch (Aliphatic):** Absorptions in the range of  $2850\text{-}2960\text{ cm}^{-1}$ .

- C=O Stretch: A strong, sharp absorption band around  $1700\text{ cm}^{-1}$  for the carbonyl group of the carboxylic acid.
- C=C Stretch (Aromatic): Peaks in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- C-O Stretch: An absorption in the  $1210\text{-}1320\text{ cm}^{-1}$  range.

## Mass Spectrometry (MS)

The mass spectrum of **2-Pentylbenzoic acid** obtained by electron ionization (EI-MS) would be expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  192. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group ( $-OH$ ,  $m/z$  175) and the loss of the carboxyl group ( $-COOH$ ,  $m/z$  147). Fragmentation of the pentyl chain would also be observed.

## Biological Activity and Drug Development Potential

Specific studies on the biological activity of **2-Pentylbenzoic acid** are limited in the publicly available literature. However, the broader class of benzoic acid derivatives is known to exhibit a wide range of biological effects, making this compound a person of interest for further investigation.

## General Biological Activities of Benzoic Acid Derivatives

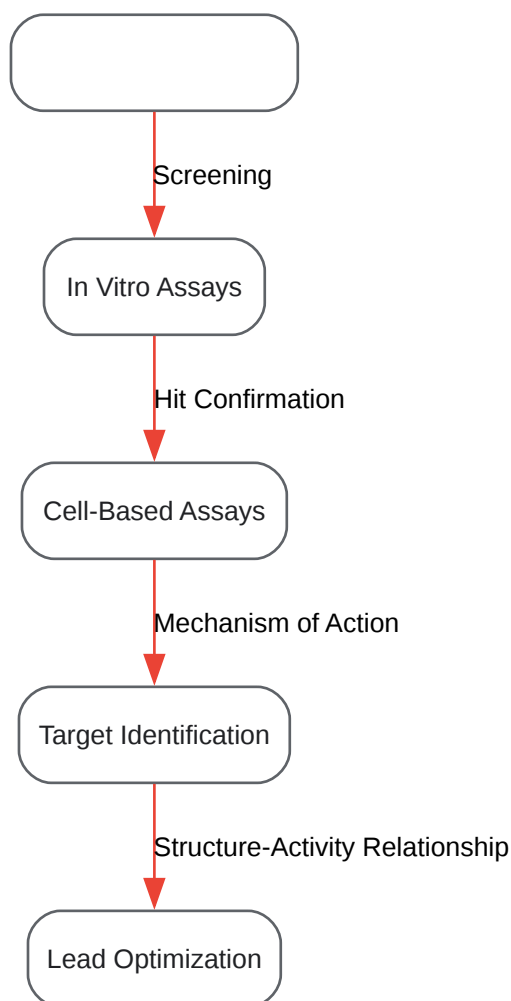
Benzoic acid and its derivatives have been reported to possess various biological properties, including:

- Antimicrobial Activity: Many benzoic acid derivatives exhibit antibacterial and antifungal properties.
- Enzyme Inhibition: Certain benzoic acid derivatives have been shown to inhibit key enzymes involved in various diseases. For instance, some derivatives are being investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-4 (DPP-4), and  $\alpha$ -glucosidase, which are targets for the management of type 2 diabetes.[2]
- Anti-inflammatory Effects: Some studies have indicated the anti-inflammatory potential of certain benzoic acid derivatives.

## Potential Signaling Pathways

Given the diverse biological activities of benzoic acid derivatives, they may interact with multiple signaling pathways. For drug development professionals, investigating the effects of **2-Pentylbenzoic acid** on pathways related to inflammation (e.g., NF- $\kappa$ B signaling), metabolic regulation (e.g., insulin signaling), and cell proliferation would be a logical starting point.

Logical Relationship of Potential Biological Investigation:



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Workflow for investigating the biological activity of **2-Pentylbenzoic acid**.

## Considerations for Drug Development

The physicochemical properties of **2-Pentylbenzoic acid**, such as its moderate lipophilicity (XLogP3 = 4.5), suggest that it may have reasonable membrane permeability, a desirable characteristic for a drug candidate. However, its carboxylic acid moiety may lead to rapid metabolism and clearance. Prodrug strategies, such as esterification, could be employed to improve its pharmacokinetic profile. Further research is needed to determine any specific therapeutic potential of **2-Pentylbenzoic acid**.

## Conclusion

**2-Pentylbenzoic acid** is a readily definable chemical entity with computed physicochemical properties that suggest its potential for further investigation in medicinal chemistry and materials science. While detailed experimental data, particularly regarding its synthesis and biological activity, are currently sparse in the public domain, this technical guide provides a foundational understanding for researchers. The outlined potential synthetic route and the predicted spectroscopic characteristics offer a starting point for laboratory work. Furthermore, the known biological activities of related benzoic acid derivatives suggest that **2-Pentylbenzoic acid** could be a valuable scaffold for the development of new therapeutic agents. Further experimental validation of its properties and biological effects is warranted to fully elucidate its potential.

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## References

- 1. 2-Pentylbenzoic acid | C<sub>12</sub>H<sub>16</sub>O<sub>2</sub> | CID 10104042 - PubChem [pubchem.ncbi.nlm.nih.gov]
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